Tetradecyl 3-chlorobutanoate
Description
Tetradecyl 3-chlorobutanoate is a chlorinated ester compound comprising a tetradecyl (C14) alkyl chain esterified to 3-chlorobutanoic acid. Chlorinated esters like this are characterized by their lipophilic nature and reactivity, influenced by the chlorine substituent and ester group. The tetradecyl chain enhances hydrophobicity, which may affect solubility and interaction with biological systems.
Properties
CAS No. |
88395-90-8 |
|---|---|
Molecular Formula |
C18H35ClO2 |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
tetradecyl 3-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h17H,3-16H2,1-2H3 |
InChI Key |
VPACIBXKLYDYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CC(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl 3-chlorobutanoate can be synthesized through the esterification of 3-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 3-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chlorobutanoic acid and tetradecanol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Major Products Formed
Hydrolysis: 3-chlorobutanoic acid and tetradecanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Tetradecyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of tetradecyl 3-chlorobutanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The 3-chlorobutanoate group may also participate in biochemical reactions, further influencing its biological activity .
Comparison with Similar Compounds
Methyl 3-Chlorobutanoate (CAS 817-76-5)
- Molecular Formula : C₅H₉ClO₂
- Molecular Weight : 136.58 g/mol
- Key Features :
- Shorter methyl ester group, leading to lower molecular weight and higher volatility compared to tetradecyl derivatives.
- Computed properties include a logP (XLogP3) of 1.1, indicating moderate lipophilicity .
- Applications: Likely used as a synthetic intermediate due to its reactivity and simpler structure.
Tetradecyl Tetradecanoate
- Molecular Formula : C₂₈H₅₄O₂ (inferred from name)
- Key Features: A non-chlorinated ester with matched alkyl chain lengths (C14 acid and C14 alcohol). Found in high abundance (87%) in Euglossa imperialis bee blends, suggesting biological roles in pheromone signaling or waterproofing . Principal Component Analysis (PCA) in ecological studies shows strong positive weighting (0.239) in PC2, indicating significant contribution to blend variance .
Tetradecyl 3-Amino-4-Chlorobenzoate
- Molecular Formula: C₂₁H₃₄ClNO₂
- Molecular Weight : 367.95 g/mol
- Refractive index: 1.514, suggesting distinct optical properties compared to aliphatic esters . Applications: Possibly used in pharmaceuticals or agrochemicals due to its aromatic and functionalized structure.
Propyl Tetradecyl Carbonate
Data Table: Comparative Properties of Analogs
Research Findings and Functional Insights
- Chlorine Substituent Effects: Chlorination at the β-position (e.g., 3-chloro in butanoate esters) increases electrophilicity, enhancing reactivity in nucleophilic substitutions or eliminations. This contrasts with non-chlorinated analogs like tetradecyl tetradecanoate, which exhibit higher ecological stability .
- Methyl esters, in contrast, are more volatile and water-miscible .
- Biological Relevance : Tetradecyl esters are prevalent in insect pheromone blends, suggesting evolutionary optimization for durability and signal specificity. Chlorinated variants may disrupt or mimic these signals in pest control applications .
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